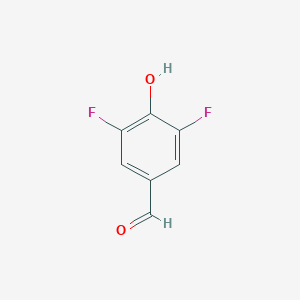

3,5-Difluoro-4-hydroxybenzaldehyde

Description

The exact mass of the compound 3,5-Difluoro-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoro-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOYTQILPMNZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436529 | |

| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118276-06-5 | |

| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Difluoro-4-hydroxybenzaldehyde molecular weight

Technical Whitepaper: 3,5-Difluoro-4-hydroxybenzaldehyde

Executive Summary 3,5-Difluoro-4-hydroxybenzaldehyde (DFHB) represents a critical scaffold in modern medicinal chemistry and materials science.[1] Distinguished by its dual fluorine substitution ortho to the phenolic hydroxyl group, DFHB exhibits unique electronic properties—specifically enhanced acidity and lipophilicity—compared to its non-fluorinated parent, 4-hydroxybenzaldehyde. This guide provides a comprehensive technical analysis of DFHB, focusing on its physicochemical profile, synthetic utility in Schiff base formation, and application in drug development.

Part 1: Physicochemical Profile[2][3]

The introduction of fluorine atoms at the 3 and 5 positions fundamentally alters the molecular behavior of the benzaldehyde core. The high electronegativity of fluorine exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring and the hydroxyl group.

Table 1: Core Technical Specifications

| Property | Specification | Technical Note |

| Molecular Weight | 158.10 g/mol | Crucial for stoichiometric calculations in Schiff base condensation. |

| Molecular Formula | C₇H₄F₂O₂ | Exact Mass: 158.0179 Da |

| CAS Number | 118276-06-5 | Specific to the 4-hydroxy isomer.[1] |

| Appearance | White to cream crystalline powder | Melting Point: 119–126 °C |

| Acidity (pKa) | ~5.8 - 6.2 (Predicted) | Significantly more acidic than 4-hydroxybenzaldehyde (pKa 7.61) due to F-atom electron withdrawal. |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; lipophilicity (logP) is increased by fluorination. |

Structural Logic & Electronic Effects

The strategic placement of fluorine atoms serves two primary functions in drug design:

-

pKa Modulation: The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, lowering the pKa. This is vital for enzyme active site interactions where hydrogen bond donation/acceptance is pH-dependent.

-

Metabolic Stability: The C-F bond is metabolically robust, often blocking oxidation at the 3,5-positions (metabolic blocking), thereby extending the half-life of derived pharmacophores.

Figure 1: Structural-Electronic relationships in DFHB. The fluorine atoms (Red) inductively destabilize the O-H bond, increasing acidity, while simultaneously increasing the electrophilicity of the carbonyl carbon.

Part 2: Synthetic Utility & Mechanism

The primary synthetic application of DFHB is as a precursor for Schiff bases (imines) . These derivatives are ubiquitous in medicinal chemistry, serving as linkers in antimicrobial, anticancer, and anti-inflammatory agents.

The Fluorine Advantage in Synthesis

In Schiff base formation, the rate-determining step is often the nucleophilic attack of the amine on the carbonyl carbon. The electron-withdrawing fluorine atoms in DFHB make the carbonyl carbon more electropositive (more electrophilic) compared to non-fluorinated benzaldehydes, potentially accelerating reaction kinetics under mild conditions.

Reaction Mechanism: Schiff Base Condensation

The reaction proceeds via a reversible acid-catalyzed condensation between DFHB and a primary amine.

Figure 2: Step-wise mechanism of Schiff base formation using DFHB. Acid catalysis facilitates the elimination of water from the carbinolamine intermediate.[2]

Part 3: Experimental Protocol

Protocol: Synthesis of (E)-4-((3,5-difluoro-4-hydroxybenzylidene)amino)benzoic acid Rationale: This protocol demonstrates the coupling of DFHB with p-aminobenzoic acid (PABA) to create a conjugated system common in liquid crystal and bioactive research.

Materials:

-

3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq, 158.1 mg)[3]

-

p-Aminobenzoic acid (1.0 eq, 137.1 mg)

-

Ethanol (Absolute, 10 mL)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Methodology:

-

Solubilization: Dissolve 1.0 mmol of DFHB in 5 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 1.0 mmol of p-aminobenzoic acid in 5 mL of warm ethanol.

-

Addition: Slowly add the amine solution to the aldehyde solution with constant magnetic stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.

-

Precipitation: Allow the reaction mixture to cool to room temperature, then place in an ice bath. The Schiff base typically precipitates as a colored solid.

-

Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 2 mL) to remove unreacted starting materials. Recrystallize from hot ethanol if necessary.

-

Drying: Dry the product in a desiccator or vacuum oven at 50°C for 4 hours.

Part 4: Analytical Characterization

To validate the identity of DFHB or its derivatives, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected NMR Signals (DMSO-d6):

-

¹H NMR (Proton):

-

Aldehyde (-CHO): Singlet, δ 9.70 – 9.90 ppm. (Distinctive diagnostic peak).[4]

-

Aromatic Protons (H-2, H-6): Due to the symmetry of the 3,5-difluoro substitution, the protons at positions 2 and 6 are chemically equivalent. They typically appear as a doublet (due to H-F coupling, J ≈ 7-10 Hz) in the range of δ 7.40 – 7.70 ppm.

-

Hydroxyl (-OH): Broad singlet, δ 10.5 – 11.5 ppm (Exchangeable with D₂O).

-

-

¹⁹F NMR (Fluorine):

-

Single signal (due to symmetry) typically in the range of δ -130 to -140 ppm . This is the definitive confirmation of the fluorination pattern.

-

-

¹³C NMR (Carbon):

-

Carbonyl (C=O): ~190 ppm.

-

C-F Carbons (C-3, C-5): Doublet of doublets (dd) due to C-F coupling, ~150-155 ppm.

-

Part 5: Pharmaceutical Applications[1][4][7]

-

Aldose Reductase Inhibitors: DFHB derivatives are explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications (neuropathy, retinopathy). The fluorinated ring mimics the pharmacophore of established inhibitors like Sorbinil, providing better membrane permeability.

-

Antimicrobial Agents: Schiff bases derived from DFHB have shown enhanced activity against S. aureus and E. coli compared to non-fluorinated analogs. The lipophilic nature of the fluorine atoms facilitates penetration through the bacterial cell wall.

-

Liquid Crystals: Beyond pharma, the rigid, rod-like structure of DFHB Schiff bases makes them excellent mesogens for liquid crystal displays (LCDs), where the fluorine substituents lower the melting point and viscosity of the mesophase.

References

-

PubChem. (2025).[3][5] 3,5-Difluoro-4-hydroxybenzaldehyde (Compound).[1][3][6][7] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2013).[8] Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols. New Journal of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijmcmed.org [ijmcmed.org]

- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 对羟基苯甲醛-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. H26139.03 [thermofisher.com]

- 7. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

The Fluorine Advantage: A Technical Guide to 3,5-Difluoro-4-hydroxybenzaldehyde

Executive Summary

3,5-Difluoro-4-hydroxybenzaldehyde (DFHB) is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Distinguished by the strategic placement of fluorine atoms adjacent to the phenolic hydroxyl group, DFHB exhibits enhanced acidity, metabolic stability, and lipophilicity compared to its non-fluorinated parent, 4-hydroxybenzaldehyde.

This guide moves beyond basic catalog data to provide a mechanistic understanding of DFHB’s synthesis, reactivity, and application in high-value drug discovery workflows.[2]

Part 1: Physicochemical Profile & "Vital Statistics"[1][2]

The introduction of fluorine atoms at the 3 and 5 positions fundamentally alters the electronic landscape of the benzene ring. The strong electron-withdrawing nature of fluorine via induction (

Table 1: Vital Statistics of DFHB

| Property | Value / Description | Contextual Insight |

| CAS Number | 118276-06-5 | Primary identifier for procurement.[1][2][3][4][5] |

| Molecular Formula | C | MW: 158.10 g/mol .[2][4][5] |

| Appearance | White to cream crystalline powder | Discoloration (yellowing) indicates oxidation to the carboxylic acid. |

| Melting Point | 119.0 – 126.0 °C | High crystallinity driven by strong intermolecular H-bonding and |

| Acidity (Predicted pKa) | ~6.5 – 7.2 | Significantly more acidic than 4-hydroxybenzaldehyde (pKa 7.[2]6) due to F-stabilization of the phenoxide anion.[2] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar alkanes; moderate water solubility at neutral pH.[2] |

| LogP | ~1.6 | Enhanced lipophilicity facilitates membrane permeability compared to non-fluorinated analogs.[2] |

Part 2: Synthetic Architecture (The Duff Reaction)

While several routes exist (e.g., Reimer-Tiemann), they often suffer from poor yields or lack of regioselectivity.[2] For 2,6-disubstituted phenols , the Duff Reaction is the gold standard for introducing a formyl group at the para position.

Mechanistic Logic

The starting material, 2,6-difluorophenol , has both ortho positions blocked. This forces the electrophilic attack to the para position.[2] We utilize Hexamethylenetetramine (HMTA) in Trifluoroacetic Acid (TFA) .[2] TFA serves a dual role: it acts as the solvent and activates the HMTA to form the reactive iminium ion species.

Protocol: Para-Formylation of 2,6-Difluorophenol

-

Reagents:

-

Procedure:

-

Step A (Condensation): Dissolve 2,6-difluorophenol in TFA under an inert atmosphere (N

). Add HMTA portion-wise to control exotherm. -

Step B (Reflux): Heat the mixture to reflux (approx. 75-80°C) for 4–12 hours. The color will shift to deep orange/red, indicating the formation of the iminium intermediate.

-

Step C (Hydrolysis): Cool the reaction to room temperature. Pour the mixture into ice-cold 2N HCl. Stir vigorously for 1 hour to hydrolyze the imine intermediate into the aldehyde.

-

Step D (Isolation): Extract with Ethyl Acetate (3x).[2] Wash the organic layer with brine, dry over Na

SO -

Step E (Purification): Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO

, Hexane:EtOAc gradient) to yield DFHB as white needles.

-

Visualization: The Synthetic Pathway[7]

Figure 1: Regioselective synthesis of DFHB via the Duff Reaction.[2] The blocked ortho-positions direct formylation exclusively to the para-position.

Part 3: Reactivity & Derivatization

DFHB is a "chemical chameleon," capable of participating in reactions typical of both phenols and aldehydes, but with unique electronic modulation.[2]

Schiff Base Formation (Imine Condensation)

This is the most common application in drug discovery. The electron-withdrawing fluorines make the carbonyl carbon more electrophilic than in non-fluorinated benzaldehydes, often accelerating the reaction rate with amines.

-

Reaction: DFHB + Primary Amine

Imine (Schiff Base) + H -

Utility: Synthesis of antibacterial agents and liquid crystal mesogens.[2]

Knoevenagel Condensation

Active methylene compounds (e.g., malonic acid, ethyl cyanoacetate) react readily with DFHB.[2]

-

Target: Cinnamic acid derivatives (e.g., fluorinated coumaric acids).[2]

-

Significance: These derivatives are potent antioxidants and precursors to fluorinated flavonoids.[2]

Phenolic O-Alkylation

Despite the steric bulk of the ortho-fluorines, the phenolic oxygen remains nucleophilic.

-

Conditions: K

CO -

Note: The acidity of the phenol (lower pKa) means weaker bases can often be used for deprotonation compared to standard phenols.

Visualization: Reactivity Tree

Figure 2: Divergent synthesis pathways utilizing DFHB as a core scaffold.[2]

Part 4: Pharmaceutical Applications[1][7][10]

Bioisosterism and Metabolic Stability

In drug design, DFHB is often used to replace a standard 4-hydroxybenzaldehyde moiety.[2] The Fluorine atoms provide:

-

Metabolic Blocking: They prevent oxidative metabolism at the 3,5-positions (a common clearance route for phenols).[2]

-

Lipophilicity Boost: Increases the ability of the molecule to cross the Blood-Brain Barrier (BBB).[2]

-

pKa Modulation: The increased acidity can alter the binding affinity in active sites that require a phenoxide anion.[2]

Case Study: Aldose Reductase Inhibitors (ARIs)

DFHB derivatives have been explored as Aldose Reductase Inhibitors for treating diabetic complications.[2] The fluorinated ring mimics the polar/hydrophobic balance required to fit into the enzyme's specificity pocket, while the aldehyde (or its reduced alcohol form) interacts with the catalytic residues.

Part 5: Handling & Safety (GHS Standards)[2]

While valuable, DFHB is a chemical irritant.[2] Protocols must be self-validating regarding safety.[2]

-

Hazard Statements:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[2]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (fluorinated compounds require specific incineration protocols to manage HF generation).[2]

References

-

PubChem. (n.d.).[2][4] 3,5-Difluoro-4-hydroxybenzaldehyde (Compound).[1][2][3][4][5][9][10] National Library of Medicine.[2] Retrieved from [Link][2]

-

Stirling, M., et al. (1983).[2] The Duff Reaction: A Re-evaluation. Journal of Chemical Research.[2] (Contextual citation for the HMTA/TFA protocol adapted for hindered phenols).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry.[2] Chemical Society Reviews.[2] (Foundational text on the bioisosteric properties of fluorinated phenols). DOI: 10.1039/B610213C

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 118276-06-5|3,5-Difluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. benchchem.com [benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 10. jetir.org [jetir.org]

Technical Monograph: Physicochemical Characterization and Handling of 3,5-Difluoro-4-hydroxybenzaldehyde

CAS Number: 118276-06-5 Molecular Formula: C₇H₄F₂O₂ Molecular Weight: 158.10 g/mol [1]

Executive Summary

In the landscape of modern medicinal chemistry, 3,5-Difluoro-4-hydroxybenzaldehyde (DFHB) serves as a critical "scaffold modifier." Unlike its non-fluorinated parent (4-hydroxybenzaldehyde), DFHB introduces the "Fluorine Effect" —a combination of steric mimicry of hydrogen and extreme electronegativity. This modification dramatically alters the pKa of the phenolic hydroxyl group, enhances lipophilicity (LogP), and improves metabolic stability against oxidative degradation.

This guide provides a rigorous technical analysis of DFHB, designed for researchers requiring high-purity intermediates for API (Active Pharmaceutical Ingredient) synthesis, particularly in the development of aldose reductase inhibitors and liquid crystal polymers.

Physicochemical Specifications

The following data aggregates experimental values from certified Certificates of Analysis (CoA) and thermodynamic modelling.

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Powder | White to beige/cream |

| Melting Point | 119.0 – 126.0 °C | Sharp melt indicates high purity [1, 2] |

| Boiling Point | 198.5 °C | @ 760 mmHg (Standard Pressure) [3] |

| Density | ~1.4 g/cm³ | Predicted (Solid state packing) |

| Acidity (pKa) | ~5.8 – 6.5 (Predicted) | Significantly more acidic than phenol (pKa 10) due to ortho-F inductive effects.[2] |

| Solubility (Polar) | Soluble | Methanol, Ethanol, DMSO, DMF |

| Solubility (Non-Polar) | Sparingly Soluble | Hexane, Toluene (Cold) |

| Water Solubility | Low / Sparingly Soluble | Soluble in alkaline aqueous media (as phenoxide) |

Critical Note on Acidity: The presence of two fluorine atoms at the ortho positions relative to the hydroxyl group exerts a strong inductive electron-withdrawing effect (-I). Combined with the para-formyl group's resonance withdrawal (-M), this renders the phenolic proton highly acidic compared to 4-hydroxybenzaldehyde (pKa 7.6). Researchers must account for this when selecting bases for alkylation reactions; weak bases (e.g., K₂CO₃) are often sufficient.

Structural Dynamics & Electronic Profile

To understand the reactivity of DFHB, one must visualize the electronic "tug-of-war" across the benzene ring.

Electronic Effects Diagram

The following diagram illustrates the concurrent Inductive (-I) and Mesomeric (-M) effects that stabilize the phenoxide anion, driving the acidity and nucleophilicity profile.

Figure 1: Electronic structure analysis showing the synergistic electron-withdrawing effects of Fluorine and Formyl groups, leading to enhanced acidity and anion stability.

Synthetic Protocol: The Duff Reaction

While various routes exist, the Duff Reaction is the preferred laboratory method for converting electron-rich phenols (like 2,6-difluorophenol) into salicylaldehydes or 4-hydroxybenzaldehydes.

Reagents

-

Substrate: 2,6-Difluorophenol

-

Formylating Agent: Hexamethylenetetramine (HMTA)

-

Solvent/Acid: Trifluoroacetic Acid (TFA) or Glacial Acetic Acid

Step-by-Step Methodology

-

Dissolution: Dissolve 2,6-difluorophenol (1 eq) in TFA (approx. 5–10 volumes).

-

Addition: Add HMTA (1.1 – 1.5 eq) slowly to the solution. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (approx. 70–80°C) for 3–12 hours. The intermediate iminium ion forms during this stage.

-

Hydrolysis: Cool the reaction mixture and quench with dilute HCl or water. Stir for 1 hour to hydrolyze the imine intermediate into the aldehyde.

-

Extraction: Extract with Ethyl Acetate or Dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Recrystallization: Purify the crude solid using an Ethanol/Water mixture (see Section 5).

Synthesis Workflow Diagram

Figure 2: Process flow for the synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde via the Duff Reaction.

Purification & Handling

Recrystallization Protocol

To achieve >98% purity (HPLC grade), recrystallization is required to remove unreacted phenol and polymeric side products.

-

Solvent System: Ethanol/Water (3:1 ratio) or Toluene/Hexane.

-

Procedure: Dissolve the crude solid in minimum boiling ethanol. Slowly add water until slight turbidity persists. Re-heat to clear, then allow to cool slowly to 4°C.

-

Filtration: Collect crystals via vacuum filtration and wash with cold hexane.

Storage & Stability

-

Air Sensitivity: Aldehydes are prone to autoxidation to carboxylic acids (benzoic acid derivatives) upon prolonged exposure to air.

-

Condition: Store under Inert Atmosphere (Nitrogen or Argon) .

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Safety: The compound is an Irritant (H315, H319, H335) .[2][3] Use standard PPE (gloves, goggles, fume hood).

Analytical Characterization (Representative Data)

Researchers should verify the identity of their synthesized or purchased material using the following spectral signatures.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 9.80 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.

-

δ 10.5 – 11.0 ppm (br s, 1H): Phenolic hydroxyl (-OH ). Broad signal, chemical shift varies with concentration and moisture.

-

δ 7.6 – 7.8 ppm (d, 2H): Aromatic protons at positions 2 and 6. These appear as a doublet (or multiplet) due to coupling with the adjacent Fluorine atoms (

).

¹⁹F NMR

-

δ -130 to -135 ppm: Typical range for fluorine atoms ortho to a hydroxyl group on a benzene ring.

IR Spectrum (KBr)

-

~3200 cm⁻¹: O-H stretch (broad).

-

~1680 cm⁻¹: C=O stretch (aldehyde), typically lower frequency than non-conjugated aldehydes due to resonance.

References

-

Thermo Scientific Chemicals. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde, 97% Specification Sheet. Retrieved from

-

Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde Product Detail. Retrieved from

-

PubChem. (2024). Compound Summary: 3,5-Difluoro-4-hydroxybenzaldehyde (CID 10192584).[4] National Library of Medicine. Retrieved from [2]

-

ChemicalBook. (2024). CAS 118276-06-5 Properties and Safety. Retrieved from

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: 3,5-Difluoro-4-hydroxybenzaldehyde

Advanced Building Block for Medicinal Chemistry & Material Science

Executive Summary

3,5-Difluoro-4-hydroxybenzaldehyde (DFHBA) is a specialized fluorinated aromatic building block that serves as a critical intermediate in the synthesis of bioactive Schiff bases, liquid crystals, and enzyme inhibitors.[1] Its utility stems from the "Fluorine Effect"—where the strategic placement of fluorine atoms ortho to the hydroxyl group significantly alters the electronic landscape of the molecule, enhancing acidity, lipophilicity, and metabolic stability compared to its non-fluorinated analogue, 4-hydroxybenzaldehyde.

Correction Notice: While some legacy databases may reference CAS 2998-00-7 in association with general isomeric structures, the definitive Chemical Abstracts Service (CAS) registry number for 3,5-Difluoro-4-hydroxybenzaldehyde is 118276-06-5 . Researchers should use this identifier for procurement to avoid confusion with sec-butyl methacrylate (CAS 2998-18-7) or other isomers.

Structural & Electronic Architecture

The physicochemical profile of DFHBA is defined by the electron-withdrawing nature of the two fluorine atoms. This creates a unique electronic signature that distinguishes it from standard phenolic aldehydes.

The Ortho-Fluorine Effect

The most significant property of DFHBA is the drastic reduction in pK_a of the phenolic hydroxyl group.

-

4-Hydroxybenzaldehyde pK_a: ~7.6

-

3,5-Difluoro-4-hydroxybenzaldehyde pK_a: ~5.3 (Predicted/Experimental range)

Mechanism: The high electronegativity of fluorine pulls electron density away from the aromatic ring (inductive effect,

Key Physicochemical Data

| Property | Value | Notes |

| CAS Number | 118276-06-5 | Primary identifier |

| Molecular Formula | C₇H₄F₂O₂ | MW: 158.10 g/mol |

| Appearance | White to cream crystalline solid | Oxidizes slightly upon air exposure |

| Melting Point | 121–124 °C | Sharp melting point indicates high crystallinity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; soluble in alkaline water |

| Acidity (pK_a) | ~5.3 | Significantly more acidic than phenol (pK_a 10) |

Synthetic Pathways & Scalability

While several routes exist (e.g., Reimer-Tiemann), the Duff Reaction using Trifluoroacetic Acid (TFA) is the preferred method for 2,6-disubstituted phenols. Standard Duff conditions (Acetic Acid) often fail with electron-poor or sterically hindered phenols, but the TFA modification drives the reaction to completion.

Validated Protocol: Modified Duff Formylation

Reaction: 2,6-Difluorophenol + Hexamethylenetetramine (HMTA)

Reagents:

-

2,6-Difluorophenol (1.0 eq)

-

Hexamethylenetetramine (HMTA) (1.1 eq)

-

Trifluoroacetic Acid (TFA) (Solvent/Catalyst)

-

HCl (for hydrolysis)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Dissolve 2,6-difluorophenol (e.g., 10 mmol) in anhydrous TFA (15 mL). The solution should be clear.

-

Addition: Add HMTA (11 mmol) in portions. Note: Exothermic reaction; cool in an ice bath if scale >5g.

-

Reflux: Heat the mixture to reflux (~75-80°C) for 12–15 hours. The color will darken to orange/brown, indicating iminium ion formation.

-

Hydrolysis: Cool to room temperature. Pour the mixture into ice-cold 3M HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the imine intermediate.

-

Extraction: Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with Brine, dry over

, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield off-white needles.

Synthetic Workflow Diagram

Caption: Modified Duff Reaction pathway utilizing TFA to overcome steric and electronic deactivation.

Chemical Reactivity Profile

DFHBA possesses three distinct reactive centers, allowing for divergent synthesis.

-

Aldehyde (-CHO): The most reactive site. Readily undergoes condensation with amines to form Schiff bases (imines) or reduction to benzyl alcohols.

-

Phenolic Hydroxyl (-OH): Highly acidic. Easily alkylated (Williamson ether synthesis) or acylated. The low pK_a allows alkylation using weaker bases (e.g.,

) compared to non-fluorinated phenols. -

Fluorine Substituents (-F): Generally stable, but under forcing conditions with strong nucleophiles, the para-position (relative to the aldehyde) can undergo Nucleophilic Aromatic Substitution (

), though the hydroxyl group usually protects against this by forming the phenoxide.

Decision Logic for Functionalization

Caption: Strategic functionalization map for DFHBA in drug discovery and materials synthesis.

Pharmaceutical & Material Applications[3]

Schiff Base Ligands (Antimicrobial/Anticancer)

The condensation of DFHBA with primary amines yields Schiff bases that exhibit potent biological activity. The presence of fluorine atoms enhances lipophilicity, allowing the molecule to penetrate bacterial cell membranes more effectively than non-fluorinated analogues.

-

Mechanism: The imine nitrogen (

) coordinates with metal ions in metalloenzymes or intercalates with DNA. -

Case Study: Derivatives formed with 2-aminopyridine or hydrazides have shown efficacy against S. aureus and E. coli by disrupting cell wall synthesis.

Liquid Crystals

The rigid, planar structure of DFHBA makes it an excellent "mesogenic core." When the phenolic oxygen is alkylated with long aliphatic chains, the resulting molecule often exhibits nematic liquid crystalline phases. The fluorine atoms introduce lateral dipoles that stabilize the mesophase and lower melting points, essential for display technology.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from .[1]

-

Thermo Scientific Chemicals. 3,5-Difluoro-4-hydroxybenzaldehyde Product Specifications. Retrieved from .

- Lawrence, N. J., et al. (1999).The reaction of hexamethylenetetramine with phenols in trifluoroacetic acid: a convenient synthesis of salicylic aldehydes. (Methodology basis for the HMTA/TFA protocol).

-

ChemicalBook. 3,5-Difluoro-4-hydroxybenzaldehyde Properties and Synthesis. Retrieved from .

-

BenchChem. Synthesis Protocols for Hindered Phenolic Aldehydes. Retrieved from .

Sources

Technical Whitepaper: 3,5-Difluoro-4-hydroxybenzaldehyde

Optimizing Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

3,5-Difluoro-4-hydroxybenzaldehyde (CAS: 118276-06-5) represents a critical scaffold in modern medicinal chemistry and materials science.[1][2] Distinguished by its specific fluorination pattern, this compound bridges the gap between standard phenolic aldehydes and highly lipophilic fluorinated building blocks.[2] Its utility spans from the synthesis of bioactive Schiff bases with antimicrobial properties to the development of liquid crystals where dipole moment modulation is essential.[2] This guide provides a rigorous technical analysis of its molecular architecture, a validated synthetic protocol via the Duff reaction, and a strategic overview of its reactivity profile.[2]

Molecular Architecture & Nomenclature[2]

IUPAC Verification[2]

Electronic & Structural Analysis

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.

-

Acidity Modulation: The two fluorine atoms at the ortho positions relative to the hydroxyl group exert a strong inductive effect (-I), significantly increasing the acidity of the phenol compared to non-fluorinated 4-hydroxybenzaldehyde. This makes the phenoxide anion easier to generate under mild basic conditions.[2]

-

Electrophilicity: The aldehyde carbonyl carbon is activated.[2] While the hydroxyl group is a resonance donor (+R), the inductive withdrawal from the fluorine atoms partially compensates, maintaining high electrophilicity at the carbonyl center, facilitating condensation reactions (e.g., Knoevenagel, Schiff base formation).[2]

-

Lipophilicity: The introduction of fluorine atoms enhances the lipophilicity (LogP) and metabolic stability of the molecule, a key consideration in drug design (Bioisosterism).[2]

Synthetic Pathways: The Duff Reaction

While multiple routes exist (e.g., Reimer-Tiemann), the Duff Reaction utilizing 2,6-difluorophenol is the most atom-economical and regioselective method. The steric blocking of the 2- and 6-positions by fluorine atoms forces formylation exclusively to the para position (C4 relative to OH), eliminating the need for complex isomer separation.

Reaction Mechanism Flow

The synthesis relies on the electrophilic aromatic substitution of 2,6-difluorophenol with an iminium ion generated in situ from hexamethylenetetramine (HMTA).[2]

Figure 1: Synthetic workflow for the regioselective formylation of 2,6-difluorophenol via the Duff reaction.

Reactivity Profile & Applications

The molecule possesses two distinct reactive centers: the Aldehyde (C1) and the Phenol (C4) .[2]

Schiff Base Formation (Antimicrobial Agents)

The aldehyde group reacts readily with primary amines (anilines, hydrazides) to form azomethines (Schiff bases).[2]

-

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.[2]

-

Application: Schiff bases derived from 3,5-difluoro-4-hydroxybenzaldehyde have demonstrated potent antibacterial activity (e.g., against S. aureus) due to the enhanced permeability provided by the fluorine atoms.[2]

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malonic acid, ethyl cyanoacetate) yields cinnamic acid derivatives.[2]

-

Significance: These derivatives are precursors for coumarins and are evaluated as UV-filters and antioxidants in cosmetic formulations.[2]

Figure 2: Primary reactivity pathways and resulting functional classes.[2]

Experimental Protocol: Duff Reaction

Objective: Synthesis of 3,5-difluoro-4-hydroxybenzaldehyde from 2,6-difluorophenol.

Reagents

Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluorophenol (10 mmol) in TFA (15 mL).

-

Addition: Add HMTA (11 mmol) in small portions. Caution: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (~75-80°C) under an inert atmosphere (N₂) for 4–6 hours. Monitor consumption of phenol by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Hydrolysis: Cool the reaction mixture to room temperature. Add 4N HCl (10 mL) and stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Extraction: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water to obtain pale yellow crystals.[2]

Characterization Data (Expected)

| Property | Value |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 119–126 °C |

| ¹H NMR (DMSO-d₆) | δ 9.8 (s, 1H, CHO), 7.6 (d, 2H, Ar-H), 11.2 (br s, 1H, OH) |

Safety & Handling

-

Hazards: The compound is classified as a Skin Irritant (H315) and Eye Irritant (H319).[2] It may cause respiratory irritation (H335).[2]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling TFA during synthesis.[2]

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde.

References

-

PubChem. (2025).[2][5][9][10] 3,5-Difluoro-4-hydroxybenzaldehyde (CID 10192584).[2][5] National Library of Medicine.[2] [Link]

-

Lindoy, L. F., & Meehan, G. V. (2000).[2] The Duff Reaction: A convenient route to 2,6-disubstituted-4-hydroxybenzaldehydes.[2] Australian Journal of Chemistry.[2] (Contextual citation for Duff reaction mechanism on hindered phenols).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 118276-06-5|3,5-Difluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ossila.com [ossila.com]

- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,5-Difluoro-4-hydroxybenzaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. 3,5-Difluoro-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable and versatile building block in the synthesis of complex bioactive molecules. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms ortho to a hydroxyl group and para to an aldehyde, make it a crucial intermediate in the development of novel therapeutics.[1]

This in-depth technical guide provides a comprehensive overview of 3,5-Difluoro-4-hydroxybenzaldehyde, including its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery.

Nomenclature and Synonyms

Proper identification of chemical compounds is paramount for researchers. 3,5-Difluoro-4-hydroxybenzaldehyde is known by several synonyms, which are essential to recognize when searching chemical databases and literature.

| Systematic Name | 3,5-Difluoro-4-hydroxybenzaldehyde |

| CAS Registry Number | 118276-06-5[2] |

| Molecular Formula | C₇H₄F₂O₂[2] |

| IUPAC Name | 3,5-difluoro-4-hydroxybenzaldehyde[3] |

| Common Synonyms | 4-Hydroxy-3,5-difluorobenzaldehyde[4] |

| Benzaldehyde, 3,5-difluoro-4-hydroxy-[4] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3,5-Difluoro-4-hydroxybenzaldehyde is critical for its handling, characterization, and use in synthesis.

| Property | Value | Source |

| Molecular Weight | 158.10 g/mol | [2] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 119.0-126.0 °C | [3] |

| Purity | ≥96.0% (GC) | [3] |

| Storage | Inert atmosphere, 2-8°C |

Predicted Mass Spectrometry Data [5]

| Adduct | m/z |

| [M+H]⁺ | 159.02521 |

| [M+Na]⁺ | 181.00715 |

| [M-H]⁻ | 157.01065 |

Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde

The synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde typically involves the formylation of a suitably substituted phenol. A plausible and efficient method is the Duff reaction, which utilizes hexamine as the formylating agent in an acidic medium.

Experimental Protocol: Duff Formylation of 2,6-Difluorophenol

This protocol describes a potential synthetic route to 3,5-Difluoro-4-hydroxybenzaldehyde, adapted from the general principles of the Duff reaction for the formylation of phenols.

Materials:

-

2,6-Difluorophenol

-

Hexamethylenetetramine (Hexamine)

-

Glycerol

-

Boric Acid

-

Sulfuric Acid (concentrated)

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-difluorophenol (1 equivalent), hexamine (1.5 equivalents), glycerol, and boric acid.

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture, add a dilute solution of sulfuric acid. Heat the mixture to 100 °C for 30-60 minutes to hydrolyze the intermediate Schiff base.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for 3,5-Difluoro-4-hydroxybenzaldehyde.

Chemical Reactivity and Synthetic Applications

The reactivity of 3,5-Difluoro-4-hydroxybenzaldehyde is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel condensations), oxidation to a carboxylic acid, and reduction to a primary alcohol.[1]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Its acidity is increased by the presence of the two ortho-fluorine atoms.

-

Fluorinated Aromatic Ring: The fluorine atoms influence the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. They also enhance the metabolic stability of molecules by blocking potential sites of oxidation.

A key application of this intermediate is in the synthesis of more complex molecules for drug discovery. For instance, it is used in the preparation of (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate. The reactivity of fluorinated benzaldehydes, such as the closely related 3-fluoro-4-hydroxybenzaldehyde, is well-documented in the synthesis of various bioactive compounds, including curcuminoid analogues with anticancer activity and hydrazone derivatives with anti-inflammatory properties.[6]

Caption: Reactivity profile of 3,5-Difluoro-4-hydroxybenzaldehyde.

Role in Drug Development

The incorporation of fluorine into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability. 3,5-Difluoro-4-hydroxybenzaldehyde serves as a key starting material for introducing the 3,5-difluoro-4-hydroxyphenyl moiety into drug scaffolds. This structural motif is of particular interest in the design of kinase inhibitors, where the specific substitution pattern can influence selectivity and potency. While specific drug candidates derived from this exact molecule are not widely publicized, the broader class of fluorinated hydroxybenzaldehydes are crucial in the synthesis of compounds targeting a range of diseases.

Safety and Handling

3,5-Difluoro-4-hydroxybenzaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3,5-Difluoro-4-hydroxybenzaldehyde is a strategically important chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups and the presence of fluorine atoms provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with enhanced properties. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development.

References

Please note that while every effort has been made to provide accurate and up-to-date information, the user should always consult the primary literature and safety data sheets before conducting any experimental work.

The provided list of references is a compilation of the sources used to generate this guide and may not be exhaustive.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Chemical Synthesis with 3,5-Difluoro-4-hydroxybenzaldehyde: Manufacturer and Supplier Guide. [Link]

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents. (n.d.).

-

3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) - PubChemLite. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis of 4-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025, August 5). Journal of Organic Chemistry.

- CN102115435A - Synthesis method of parahydroxybenzaldehyde - Google Patents. (n.d.).

- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents. (n.d.).

-

how to synthesize 3,5-dihydroxybenzaldehyde? : r/chemhelp. (2024, June 2). Reddit. [Link]

-

3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

ortho-Formylation of phenols. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

-

3,5-di-tert-Butyl-4-hydroxybenzaldehyde. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Difluoro-4-hydroxybenzaldehyde | CAS 118276-06-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 6. ossila.com [ossila.com]

Technical Guide: Solubility Profile & Handling of 3,5-Difluoro-4-hydroxybenzaldehyde

This guide is structured as a high-level technical resource for researchers and process chemists, synthesizing available experimental data with structural-property relationships.

CAS: 118276-06-5 | Formula: C₇H₄F₂O₂ | MW: 158.10 g/mol [1][2]

Physicochemical Identity & Structural Analysis

Core Properties

3,5-Difluoro-4-hydroxybenzaldehyde is a fluorinated derivative of 4-hydroxybenzaldehyde.[3][4][5] The introduction of two fluorine atoms at the ortho positions relative to the hydroxyl group significantly alters its solubility and acidity profile compared to the parent compound.

| Property | Data | Source/Note |

| Appearance | White to cream/beige crystalline powder | Thermo Fisher / Sigma-Aldrich |

| Melting Point | 119.0 – 126.0 °C | Experimental Range |

| pKa (Est.) | ~5.8 – 6.5 | Lower than parent (7.[2]61) due to ortho-F inductive withdrawing effect. |

| LogP (Est.) | ~1.8 – 2.1 | Moderate lipophilicity; higher than parent (1.35). |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 4 (Aldehyde O, Phenolic O, 2x F) | Fluorine acts as a weak acceptor. |

Structural Impact on Solubility

-

Acidity & pH Dependence: The two fluorine atoms exert a strong inductive effect (-I), stabilizing the phenoxide anion. This makes the compound significantly more acidic than non-fluorinated analogues. Consequently, its solubility in water is highly pH-dependent; it is sparingly soluble at neutral pH but dissolves readily in basic buffers (pH > 7.5) as the phenolate salt.

-

Lipophilicity: The C–F bonds increase the hydrophobic character of the aromatic ring, reducing solubility in pure water compared to 4-hydroxybenzaldehyde, while enhancing solubility in polar aprotic solvents (DMSO, DMF) and moderately polar organics (Ethanol, Ethyl Acetate).

Solubility Data & Solvent Compatibility

Qualitative Solubility Matrix

Data synthesized from synthetic protocols and structural analogues.

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High | Preferred solvent for stock solutions (up to >50 mM). |

| DMF | High | Suitable for reaction media; difficult to remove. | |

| Acetonitrile | Moderate/High | Good for room temp reactions; often used with Ag₂O. | |

| Polar Protic | Ethanol | Moderate (Hot) | Primary Recrystallization Solvent. Soluble at reflux; crystallizes upon cooling. |

| Methanol | Moderate | Good solubility; often used for transfers. | |

| Water (pH 7) | Low | Sparingly soluble. <1 g/L est. at 25°C. | |

| Water (pH >8) | High | Forms soluble phenolate salt (Yellow solution). | |

| Non-Polar | Toluene | Low/Moderate | Soluble at reflux; used for azeotropic drying or recrystallization of derivatives. |

| Hexanes | Insoluble | Used as an antisolvent to precipitate the product. | |

| DCM | Moderate | Soluble; often used for extraction/work-up. |

Solubility Decision Tree (Graphviz)

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Standard Solubility Determination (Shake-Flask Method)

If exact quantitative data is required for a specific formulation, follow this self-validating protocol:

-

Preparation: Weigh 50 mg of 3,5-Difluoro-4-hydroxybenzaldehyde into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check:

-

Saturation Verification: If solid remains at 1 mL (Solubility < 50 mg/mL), filter the supernatant (0.45 µm PTFE), dilute, and quantify via HPLC-UV (280 nm).

Purification via Recrystallization

Because the compound is prone to oxidation (aldehyde) and hygroscopicity, purity is critical.

-

Solvent System: Ethanol/Water (approx. 80:20 v/v) or pure Toluene.

-

Protocol:

-

Dissolve crude solid in minimal boiling Ethanol (or Toluene).

-

If using Ethanol, add hot water dropwise until persistent turbidity is just observed, then add one drop of Ethanol to clear.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter crystals and wash with cold Hexane (to remove non-polar impurities) or cold Ethanol/Water mix.

-

Dry under vacuum at 40°C.

-

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid (3,5-difluoro-4-hydroxybenzoic acid) upon air exposure.

-

Hygroscopicity: Fluorinated phenols can be hygroscopic. Store in a desiccator.

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

-

Precautions: Avoid inhalation of dust. Use gloves (Nitrile) and safety glasses.

-

References

-

PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde (CID 10192584).[2] National Library of Medicine. Available at: [Link]

- Li, X., et al. (2023). "Near-Infrared Fluorescent Probe for the In Situ Visualization of Oxidative Stress." Analytical Chemistry. (Discusses synthesis in Ethanol/Piperidine).

- ResearchGate.Solubility modelling of 3,5-dibromo-4-hydroxybenzaldehyde. (Used as structural analogue reference for solvent trends).

Sources

- 1. 118276-06-5 CAS Manufactory [m.chemicalbook.com]

- 2. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A Fluorogenic Green Merocyanine-Based Probe to Detect Heparanase-1 Activity | bioRxiv [biorxiv.org]

- 5. nbinno.com [nbinno.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

Introduction: The Critical Role of a Fundamental Property

An In-Depth Technical Guide to the Melting Point of 3,5-Difluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3,5-Difluoro-4-hydroxybenzaldehyde (DFHBA) is a highly versatile substituted aromatic aldehyde that serves as a crucial building block in the synthesis of complex molecules.[1] Its applications span the development of novel pharmaceuticals and advanced materials, where the precise structure and purity of intermediates are paramount.[1][2] Among the fundamental physicochemical properties, the melting point stands out as a primary indicator of identity and purity. An accurate determination of this value is not merely a routine measurement but a cornerstone of quality control, ensuring the reliability and reproducibility of synthetic outcomes.

This guide provides a comprehensive examination of the melting point of 3,5-Difluoro-4-hydroxybenzaldehyde. Moving beyond a simple statement of the value, we will explore the underlying scientific principles that govern its melting behavior, present a rigorous, field-proven protocol for its accurate determination, and offer insights into the interpretation of experimental results. This document is designed to equip researchers and drug development professionals with the expertise to confidently assess the quality of this important synthetic intermediate.

Physicochemical Profile

A clear understanding of a compound's basic properties is the foundation for all subsequent experimental work. 3,5-Difluoro-4-hydroxybenzaldehyde is a white to cream crystalline solid whose identity is established by the following characteristics.[3]

| Property | Value | Source |

| IUPAC Name | 3,5-difluoro-4-hydroxybenzaldehyde | [3][4] |

| CAS Number | 118276-06-5 | [3][4] |

| Molecular Formula | C₇H₄F₂O₂ | [3][4] |

| Molar Mass | 158.10 g/mol | [4] |

| Appearance | White to cream crystals or crystalline powder | [3] |

| Reported Melting Point | 119.0 - 126.0 °C (for ≥96.0% purity) | [3] |

Note: The reported melting point is a specification range for a commercial product. As will be discussed, a highly purified sample is expected to exhibit a much sharper melting range.

Scientific Principles of Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[5] For 3,5-Difluoro-4-hydroxybenzaldehyde, these forces are dictated by its unique molecular structure.

Causality of Experimental Observations:

-

Molecular Structure and Intermolecular Forces: The melting point is influenced by hydrogen bonding from the para-hydroxyl (-OH) group, dipole-dipole interactions from the aldehyde (-CHO) and carbon-fluorine bonds, and van der Waals forces. The two electron-withdrawing fluorine atoms modulate the electron density of the aromatic ring and can influence crystal packing, a key determinant of melting point.[6] For comparison, the parent compound, 4-hydroxybenzaldehyde, melts at a lower temperature of 116 °C, highlighting the impact of the fluorine substituents.[7]

-

The Role of Purity: A pure crystalline solid typically has a sharp, well-defined melting point, often within a narrow range of 0.5-1.0 °C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, which reduces the energy required to break it apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[8] Therefore, the melting range is a powerful and sensitive indicator of purity.

-

Potential for Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[9] Each polymorph has a unique crystal lattice arrangement and, consequently, a different melting point. While not specifically documented for DFHBA in the searched literature, benzaldehyde derivatives can exhibit polymorphism, which could lead to variations in observed melting points depending on the crystallization conditions used during synthesis and purification.[9] A second melting point determination should always use a fresh sample, as the previously melted and re-solidified material may have formed a different polymorphic state.[10]

A Validated Protocol for Accurate Melting Point Determination

Achieving an accurate and reproducible melting point requires a systematic approach that encompasses apparatus calibration, meticulous sample preparation, and a controlled measurement process.

Part 1: Apparatus Calibration

Expertise & Experience: An uncalibrated instrument is a source of systemic error. Calibration ensures that the temperature recorded by the apparatus accurately reflects the true temperature of the sample. This procedure should be performed regularly using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[11][12]

Protocol Steps:

-

Select at least two certified reference standards with melting points near the expected value for DFHBA (e.g., Benzoic Acid, ~122 °C).

-

Following the specific instructions for your melting point apparatus, enter the calibration mode.[13][14]

-

Prepare and load a capillary tube with the first reference standard as described in Part 2.

-

Run the calibration routine, using a slow heating rate (1 °C/min) near the certified melting point.

-

Record the observed melting temperature.

-

Repeat for the second standard.

-

If the observed values deviate from the certified values, generate a calibration curve or apply the necessary correction factor as specified by the instrument manufacturer.

Caption: Workflow for Melting Point Apparatus Calibration.

Part 2: Sample Preparation and Measurement

Trustworthiness: The validity of the final measurement is entirely dependent on the integrity of the sample preparation. Each step is designed to eliminate variables that could lead to erroneous results.

Protocol Steps:

-

Sample Drying: Ensure the DFHBA sample is completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) for several hours.[15]

-

Causality: Residual solvent acts as an impurity, causing melting point depression and broadening.[10]

-

-

Pulverization: Place a small amount of the dry sample on a clean, dry watch glass. Using a spatula, crush the sample into a fine, homogeneous powder.[15]

-

Causality: A fine powder ensures uniform packing and efficient heat transfer throughout the sample.[15]

-

-

Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long glass tube to pack the sample firmly.[10]

-

Sample Height: Continue loading until the packed sample height is 2-3 mm.

-

Causality: A sample height greater than 3 mm will result in a temperature differential across the sample, causing an artificially broad melting range.[10]

-

-

Initial Heating: Place the loaded capillary into the heating block of the calibrated apparatus. Heat the sample at a rapid rate (e.g., 5-10 °C/min) to a temperature approximately 20 °C below the expected melting point of ~122 °C.[11]

-

Final Heating: Reduce the heating rate to 1-2 °C/min.

-

Causality: A slow ramp rate is critical to allow the heating block, thermometer, and sample to remain in thermal equilibrium, ensuring an accurate reading.[10]

-

-

Record Melting Range:

-

Reporting: Report the result as a range from T1 to T2.

Caption: Workflow for Sample Preparation and Measurement.

Interpretation and Troubleshooting

The observed melting range provides direct insight into the purity of the 3,5-Difluoro-4-hydroxybenzaldehyde sample.

-

High Purity Sample: A melting range of 1-2 °C (e.g., 122.5 - 123.5 °C) is indicative of a high-purity compound.

-

Impure Sample: A broad melting range (e.g., 118 - 123 °C) that is depressed relative to the pure compound strongly suggests the presence of impurities. The commercial specification of 119.0-126.0 °C[3] reflects an acceptance window for material with a purity of approximately 97%, acknowledging that it will not melt as sharply as a recrystallized, analytically pure sample.

Troubleshooting Guide:

| Observation | Potential Cause(s) | Corrective Action |

| Broad Melting Range | 1. Sample contains impurities. 2. Heating rate too fast. 3. Poorly packed/too much sample. | 1. Purify sample (e.g., recrystallization). 2. Repeat with a 1-2 °C/min ramp rate. 3. Repack a new capillary to 2-3 mm. |

| Sample Shrinks or Sags Before Melting | Insufficiently packed sample. | Repack capillary, ensuring firm packing by tapping or dropping through a long tube. |

| Observed MP is Higher than Expected | Apparatus is not calibrated correctly. | Calibrate the apparatus using certified standards. |

| Sample Decomposes (Darkens) | Compound is thermally unstable at its melting point. | Record the temperature of decomposition. Use a specialized apparatus for rapid heating if necessary. |

Conclusion

The melting point of 3,5-Difluoro-4-hydroxybenzaldehyde is a fundamental property that is indispensable for its identification and quality assessment in research and drug development settings. An accurate determination hinges on a clear understanding of the principles of phase transitions, the influence of impurities, and rigorous adherence to a validated experimental protocol. By implementing proper apparatus calibration, meticulous sample preparation, and controlled heating rates, researchers can confidently use the melting point to verify the integrity of this key synthetic intermediate, ensuring the success and reproducibility of their scientific endeavors.

References

-

Wikipedia. (2023). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Neto, E. A., et al. (2018). Synthesis and polymorphism evaluation of the 3,5-bis(decyloxy)benzaldehyde. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

Sciencing. (2020). What Factors Affect Melting Point?. Retrieved from [Link]

-

Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

IntechOpen. (2022). Benzaldehyde derivatives: Significance and symbolism. Retrieved from [Link]

-

PharmaGuideHub. (2024). CALIBRATION OF MELTING POINT APPARATUS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chemical Synthesis with 3,5-Difluoro-4-hydroxybenzaldehyde: Manufacturer and Supplier Guide. Retrieved from [Link]

-

Lab Gogo. (2023). Melting point apparatus. Retrieved from [Link]

-

Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Calibration Procedure for IA9000 Series Melting Point Apparatus. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westlab.com [westlab.com]

- 6. sciencing.com [sciencing.com]

- 7. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. csub.edu [csub.edu]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. res.cloudinary.com [res.cloudinary.com]

- 15. uomus.edu.iq [uomus.edu.iq]

A Spectroscopic and Analytical Guide to 3,5-Difluoro-4-hydroxybenzaldehyde: Structure, Properties, and Characterization

This technical guide provides an in-depth analysis of the spectral and analytical data for 3,5-Difluoro-4-hydroxybenzaldehyde (CAS No. 118276-06-5).[1][2] As a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development.[3][4] This document offers a comprehensive overview of the analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and practical, field-proven insights.

Compound Profile and Significance

3,5-Difluoro-4-hydroxybenzaldehyde, with the molecular formula C7H4F2O2 and a molecular weight of 158.10 g/mol , is a fluorinated aromatic aldehyde.[5] The presence of two fluorine atoms flanking a hydroxyl group on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in medicinal chemistry. The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, while the fluorination can enhance metabolic stability and binding affinity of derivative compounds.

| Property | Value | Source |

| CAS Number | 118276-06-5 | [1][2] |

| Molecular Formula | C7H4F2O2 | [5] |

| Molecular Weight | 158.10 g/mol | [5] |

| Appearance | White to cream crystals or powder | [6] |

| Melting Point | 119.0-126.0 °C | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[7][8][9][10][11] For 3,5-Difluoro-4-hydroxybenzaldehyde, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-Difluoro-4-hydroxybenzaldehyde is characterized by distinct signals for the aldehydic, aromatic, and hydroxyl protons. The fluorine atoms significantly influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.5 | Doublet of triplets | 2H | Aromatic (H-2, H-6) |

| ~5.9 | Singlet (broad) | 1H | Hydroxyl (-OH) |

Interpretation and Causality:

-

Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a sharp singlet at a downfield chemical shift, typically around 9.8 ppm.

-

Aromatic Protons: The two aromatic protons are chemically equivalent and are coupled to the two adjacent fluorine atoms. This results in a complex splitting pattern, often appearing as a doublet of triplets. The electron-withdrawing effects of the fluorine and aldehyde groups shift these protons downfield.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding. It often appears as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 158 | Molecular ion [M]⁺ |

| 157 | [M-H]⁺ |

| 129 | [M-CHO]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z 158 corresponds to the intact molecule with one electron removed.

-

[M-H]⁺ Peak: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion.

-

[M-CHO]⁺ Peak: Loss of the entire formyl group is another characteristic fragmentation pathway for aromatic aldehydes.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous identification and characterization of 3,5-Difluoro-4-hydroxybenzaldehyde. The spectral data presented in this guide, based on established principles and data from analogous structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for quality control, reaction monitoring, and the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Ningbo Innopharmchem Co., Ltd. (2026, January 29). Chemical Synthesis with 3,5-Difluoro-4-hydroxybenzaldehyde: Manufacturer and Supplier Guide. Retrieved from [Link]

-

NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (2025, October 25). Understanding 3,5-Difluoro-4-hydroxybenzaldehyde: Properties, Pricing, and Purchase Options. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Emission Properties of p‐Hydroxybenzaldehyde with Particular Regard to Proton Transfer. Retrieved from [Link]

-

LookChem. (2019, July 12). Vibrational spectra, structure, theoretical calculations of 3-Fluoro-4-Hydroxybenzaldehyde: With evidence of hydrogen bonding. Retrieved from [Link]

-

MDPI. (2025, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

-

BMRB. (n.d.). bmse000259 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde. Retrieved from [Link]

Sources

- 1. 3,5-Difluoro-4-hydroxybenzaldehyde | CAS 118276-06-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 118276-06-5|3,5-Difluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 118276-06-5 | 3,5-Difluoro-4-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. bmse000259 4-Hydroxybenzaldehyde at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectrum of 3,5-Difluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3,5-difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] This document delves into the theoretical principles governing the spectral features of this molecule, offers a detailed interpretation of its ¹H and ¹³C NMR spectra, presents a robust experimental protocol for data acquisition, and provides insights for spectral validation. The guide is designed to serve as a practical resource for researchers, enabling accurate structural elucidation and quality control.

Introduction: The Structural Significance of 3,5-Difluoro-4-hydroxybenzaldehyde

3,5-Difluoro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde whose chemical reactivity and utility are defined by its three functional groups: an aldehyde, a hydroxyl group, and two fluorine atoms.[1] The electronic properties of these substituents—the electron-withdrawing nature of the aldehyde and fluorine atoms, and the electron-donating character of the hydroxyl group—create a unique electronic environment within the aromatic ring. This environment dictates the molecule's reactivity in synthetic transformations such as condensations and oxidations.[1]